{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol is a useful research compound. Its molecular formula is C18H17ClN2OS and its molecular weight is 344.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Interactions and Therapeutic Uses
Alcohol Dehydrogenase Inhibition : 4-Methylpyrazole, a related compound, has been studied for its ability to inhibit alcohol dehydrogenase activity. It's considered a potential replacement for ethanol in the treatment of methanol and ethylene glycol intoxications due to its longer duration of action and fewer adverse effects. Studies in humans have demonstrated that it can significantly decrease the rate of elimination of ethanol and mutually inhibit the metabolism of ethanol and itself, suggesting its effectiveness in blocking methanol or ethylene glycol metabolism (Jacobsen et al., 1996).
Treatment of Methanol Poisoning in Pediatrics : Fomepizole, another compound structurally related to "{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol", has been used in treating methanol toxicity in children, avoiding the need for ethanol infusion and its side effects. This suggests its efficacy and safety in pediatric populations for managing methanol poisoning (Brown et al., 2001).
NOP Receptor Antagonism : LY2940094, a potent and selective NOP antagonist with a similar structural moiety, has shown therapeutic potential for conditions like obesity, eating disorders, and depression. The compound effectively penetrated the human brain, and oral doses achieved sustainably high levels of NOP receptor occupancy, suitable for testing clinical efficacy (Raddad et al., 2016).
Anxiolytic Activity : A compound structurally similar to "this compound" demonstrated anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways without altering mnemonic activity. This points to its potential use in anxiety-related disorders (Brito et al., 2017).
Metabolism and Disposition Studies : Studies on similar compounds have focused on understanding their metabolism and disposition in humans, pointing to the importance of characterizing such properties for therapeutic applications. For instance, venetoclax, a B-cell lymphoma-2 protein inhibitor, showed that it was primarily cleared by hepatic metabolism, with significant findings on its unusual metabolites and their formation pathways (Liu et al., 2017).
Eigenschaften
IUPAC Name |
[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-phenylpyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-21-18(23-12-13-7-9-15(19)10-8-13)16(11-22)17(20-21)14-5-3-2-4-6-14/h2-10,22H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJXVNUMZSWLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.